
N,N'-Dithio-4,4'-diaminobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dithio-4,4’-diaminobenzenesulfonamide is a chemical compound with the molecular formula C12H14N4O4S4 It is characterized by the presence of two amino groups, two sulfonamide groups, and two dithio groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithio-4,4’-diaminobenzenesulfonamide typically involves the reaction of 4,4’-diaminobenzenesulfonamide with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dithio groups.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dithio-4,4’-diaminobenzenesulfonamide may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dithio-4,4’-diaminobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dithio groups can be oxidized to form disulfide bonds.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Conversion of sulfonamide groups to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N,N’-Dithio-4,4’-diaminobenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-Dithio-4,4’-diaminobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dithio groups can form disulfide bonds with thiol groups in proteins, potentially altering their function. The sulfonamide groups can interact with various biological molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diaminobenzenesulfonamide: Lacks the dithio groups but has similar amino and sulfonamide groups.
N,N’-Dithio-4,4’-diaminobenzene: Similar structure but without the sulfonamide groups.
Uniqueness
N,N’-Dithio-4,4’-diaminobenzenesulfonamide is unique due to the presence of both dithio and sulfonamide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63979-86-2 |
|---|---|
Formule moléculaire |
C12H14N4O4S4 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
4-amino-N-[[(4-aminophenyl)sulfonylamino]disulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S4/c13-9-1-5-11(6-2-9)23(17,18)15-21-22-16-24(19,20)12-7-3-10(14)4-8-12/h1-8,15-16H,13-14H2 |
Clé InChI |
QRZXEQRHPNJYEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NSSNS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


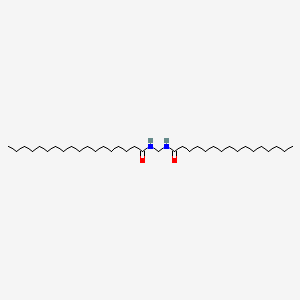
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)

![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
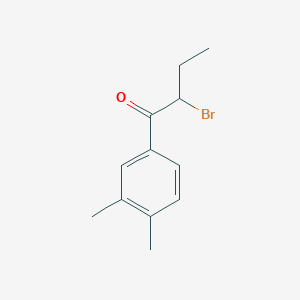
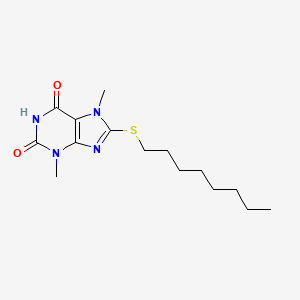
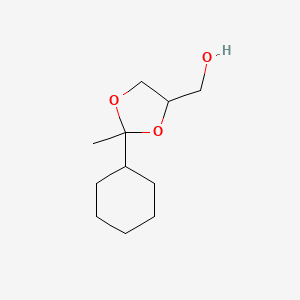


![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)
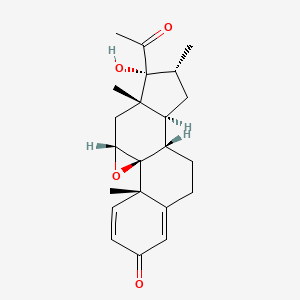
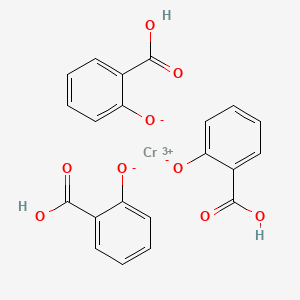
![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
